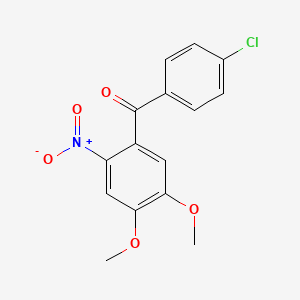
(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone is an organic compound that features a methanone group bonded to a 4-chloro-phenyl ring and a 4,5-dimethoxy-2-nitro-phenyl ring
Méthodes De Préparation
The synthesis of (4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 4,5-dimethoxy-2-nitrobenzene.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Procedure: The 4-chlorobenzoyl chloride is reacted with 4,5-dimethoxy-2-nitrobenzene under reflux conditions in an appropriate solvent like dichloromethane or toluene.
Analyse Des Réactions Chimiques
(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as alkoxides or amines.
Applications De Recherche Scientifique
(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways .
Comparaison Avec Des Composés Similaires
(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone can be compared with similar compounds such as:
(4-Chloro-phenyl)-(4-nitro-phenyl)-methanone: Lacks the methoxy groups, which may affect its reactivity and biological activity.
(4-Chloro-phenyl)-(4,5-dimethoxy-phenyl)-methanone: Lacks the nitro group, which may reduce its potential for bioreduction and subsequent biological effects. 3
Propriétés
Formule moléculaire |
C15H12ClNO5 |
|---|---|
Poids moléculaire |
321.71 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(4,5-dimethoxy-2-nitrophenyl)methanone |
InChI |
InChI=1S/C15H12ClNO5/c1-21-13-7-11(12(17(19)20)8-14(13)22-2)15(18)9-3-5-10(16)6-4-9/h3-8H,1-2H3 |
Clé InChI |
RIAAIPITIPYEFZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


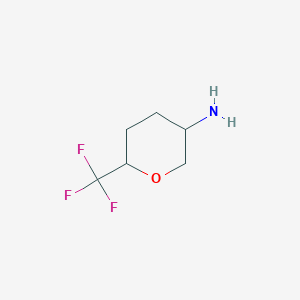
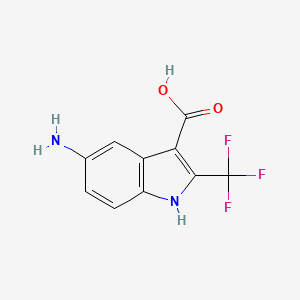
![4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12989433.png)
![(1,1-Difluorospiro[2.5]octan-5-yl)methanol](/img/structure/B12989439.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one](/img/structure/B12989443.png)
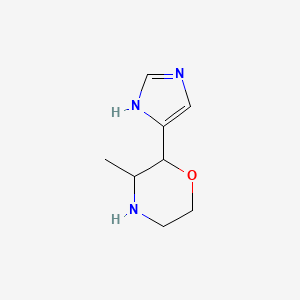
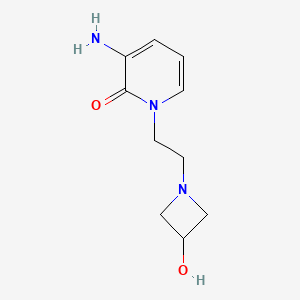

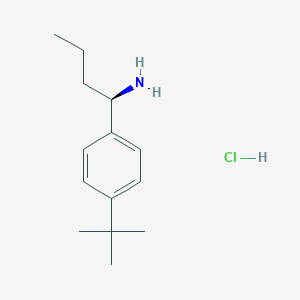
![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)pivalamide](/img/structure/B12989509.png)
![[4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester](/img/structure/B12989510.png)
![3-Chloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B12989513.png)
![5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine]](/img/structure/B12989518.png)
